molecular formula C11H12ClNO B8664499 1-(3-Chloropropyl)indolin-2-one

1-(3-Chloropropyl)indolin-2-one

Cat. No. B8664499
M. Wt: 209.67 g/mol
InChI Key: IHCPVVHNBTWTGI-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Reflux together oxindole (2.66 g, 20.0 mmol), 1-bromo-3-chloropropane (2.56 mL, 26.0 mmol) and potassium carbonate (5.52 g, 40.0 mmol) in acetonitrile (300 mL) under nitrogen for 16 h. Cool the suspension to room temperature and filter off the precipitate. Concentrate the filtrate in vacuo and purify the crude mixture by chromatography on silica gel eluting with isohexane/EtOAc (1:0 to 3:2 gradient over 40 min) to give the title compound as an orange oil (1.65 g, 39%). MS (ES+) m/z: 210 (M+H)+.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].Br[CH2:12][CH2:13][CH2:14][Cl:15].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:15][CH2:14][CH2:13][CH2:12][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
2.56 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
5.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter off the precipitate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude mixture by chromatography on silica gel eluting with isohexane/EtOAc (1:0 to 3:2 gradient over 40 min)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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